molecular formula C9H9BrN2O3 B7868834 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Cat. No.: B7868834
M. Wt: 273.08 g/mol
InChI Key: HGTYNWAXXQCPOA-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a heterocyclic organic compound consisting of a pyridine ring with a methoxycyclopropane group and a bromine atom attached to it. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine typically involves the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. The characterization of this compound can be done using several methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable and cost-effective processes that ensure high yield and purity. These methods often include steps such as bromination, nitration, and cyclopropylmethoxylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.

Common Reagents and Conditions

    Palladium-Catalyzed Cross-Coupling: Utilizes arylboronic acids and alkynylzincs.

    Hydrogenation: Employs hydrogen gas and a suitable catalyst like palladium on carbon.

Major Products

    Substituted Pyridines: Formed through cross-coupling reactions.

    Aminopyridines: Resulting from the reduction of the nitro group.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of novel pyridine derivatives.

    Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Studied for its potential use as a chiral dopant in liquid crystals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2-chloropyrimidine

Uniqueness

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine stands out due to its unique combination of a methoxycyclopropane group and a nitro group on the pyridine ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-7-3-8(12(13)14)9(11-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTYNWAXXQCPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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